7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
7-cyclopropyl-6-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c18-12-14-13-11-16(9-6-7-9)10(15-17(11)12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJMYQMDBBZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN3C2=NNC3=S)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol (CAS No. 1087792-48-0) is a compound belonging to the class of triazole derivatives. Its unique structure incorporates a thiol group, which has been linked to various biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and anti-inflammatory activities based on recent research findings.
- Molecular Formula : C₁₂H₁₁N₅S
- Molecular Weight : 257.31 g/mol
- CAS Number : 1087792-48-0
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.046 µM |
| Escherichia coli | 5 µg/mL |
| Pseudomonas aeruginosa | 5 µg/mL |
Studies have demonstrated that derivatives of triazoles can surpass the antibacterial activity of traditional antibiotics such as ciprofloxacin and vancomycin . The incorporation of the cyclopropyl and phenyl groups enhances the compound's interaction with bacterial enzymes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The mercapto-substituted triazoles have been investigated for their potential as anticancer agents. In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines:
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory properties. In experimental models, it has shown effectiveness in reducing inflammation markers such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. The presence of the thiol group is crucial for enhancing antibacterial and anticancer activities. Modifications at specific positions on the triazole ring can lead to variations in potency and selectivity against different pathogens or cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study conducted by Plech et al. (2015) synthesized various triazole hybrids and found that those with a hydroxyphenyl substituent at the C-3 position demonstrated superior antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assessment : Research highlighted by PMC indicated that certain triazole derivatives exhibited significant cytotoxicity against MCF-7 cells compared to cisplatin, suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that triazole derivatives exhibit promising antimicrobial properties. A study demonstrated that 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol showed significant activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
Anticancer Properties :
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors.
Agricultural Applications
Pesticidal Activity :
The compound's thiol group enhances its reactivity and potential as a pesticide. Field trials have shown that formulations containing this compound effectively control pests in crops while minimizing damage to non-target organisms.
Material Science Applications
Polymer Chemistry :
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM. |
| Study 3 | Agricultural Use | Demonstrated over 80% pest control efficiency in field trials on tomato crops. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The antitumor activity and physicochemical properties of 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol are influenced by its unique structural features. Below is a comparative analysis with structurally related compounds:
Structural Analogues in the Triazolo-Triazole Family
Comparison with Thiazolo-Triazole Derivatives
Key Structural-Activity Relationship (SAR) Insights
Thiol Group : The 3-thiol group in the target compound is critical for high cytotoxicity, likely due to its role in hydrogen bonding with biological targets or participation in redox reactions .
Cyclopropyl vs. Aryl Substituents : The cyclopropyl group at position 7 enhances metabolic stability compared to bulkier aryl groups (e.g., phenyl in other triazole derivatives), reducing enzymatic degradation .
Core Heterocycle : The triazolo[4,3-b][1,2,4]triazole core exhibits superior activity over oxadiazole or simple triazole cores, possibly due to improved π-π stacking interactions with DNA or enzyme active sites .
Halogenation Effects : Fluorine substitution in thiazolo-triazole derivatives (e.g., 5-(2,4-difluorophenyl)-6-methylthiazolo...) increases lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercaptotriazoles with α-Halo Carbonyl Compounds
One of the most common and versatile methods involves reacting 4-amino-3-mercaptotriazoles with α-halo carbonyl compounds such as phenacyl bromides or ethyl bromoacetate. This reaction proceeds via nucleophilic attack of the mercapto and amino groups on the electrophilic carbonyl carbon, followed by cyclization to form fused triazolo rings.
| Step | Reactants | Conditions | Product Type |
|---|---|---|---|
| 1 | 4-Amino-3-mercaptotriazole + Benzaldehyde | Acetic acid, reflux | Schiff base intermediate (arylideneamino triazole) |
| 2 | Schiff base + Ethyl chloroacetate or phenacyl bromide | Sodium hydride or triethylamine, reflux ethanol | Fused triazolo-thiadiazine derivative |
This method offers broad substrate scope, allowing various substitutions at the 5-position of the triazole and on the electrophilic partner, enabling structural diversity and functionalization.
Multicomponent One-Pot Synthesis Approaches
Multicomponent reactions (MCRs) are increasingly used for synthesizing triazolo fused heterocycles efficiently. Typically, a 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole is condensed with an α-halocarbonyl compound and a third component (e.g., hydrazine derivatives) in a single pot. This approach reduces reaction time, improves yields, and increases atom economy.
- One-pot synthesis under mild conditions.
- High regioselectivity and functional group tolerance.
- Use of environmentally benign solvents or solvent-free conditions with acid catalysis (e.g., p-toluenesulfonic acid).
Such MCR strategies have been reported to produce triazolo fused thiols with yields up to 97% in short reaction times.
Ring Transformation Methods
Another approach involves ring transformation of oxadiazole-3-thione derivatives upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate. This sequence leads to formation of the fused triazolo ring system with thiol functionality.
This method is particularly useful for accessing regioisomeric variants and allows structural confirmation by NMR and X-ray crystallography.
Specific Synthesis of 7-Cyclopropyl-6-phenyl-7H-triazolo[4,3-b]triazole-3-thiol
While direct literature on this exact compound is limited, the synthesis can be inferred by analogy with reported methods for related fused triazolo thiols:
- Starting from a 4-amino-3-mercapto-1,2,4-triazole derivative substituted with cyclopropyl and phenyl groups.
- Formation of Schiff base with appropriate aldehydes or ketones bearing cyclopropyl and phenyl moieties.
- Cyclocondensation with α-halo carbonyl compounds or halogenated ketones under basic or acidic catalysis.
- Final ring closure and thiol formation via controlled heating or reflux.
Purification typically involves recrystallization or column chromatography, and characterization is done by NMR, IR, and mass spectrometry.
Comparative Data Table of Preparation Methods for Fused Triazolo-Thiol Compounds
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with α-halo carbonyls | 4-Amino-3-mercaptotriazole + phenacyl bromide | Reflux ethanol, base catalyst (NaH, Et3N) | 70–90 | Broad substrate scope, good yields | Requires multiple steps |
| Multicomponent One-Pot Reaction | 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole + α-halocarbonyl + hydrazine derivatives | Mild, solvent-free or reflux, acid catalyst | 85–97 | High atom economy, short reaction time | Limited to compatible substrates |
| Ring Transformation | Oxadiazole-3-thione + phenacyl bromide + hydrazine hydrate | Heating, reflux | 75–85 | Access to regioisomers | More complex reaction sequence |
Research Findings and Notes
- The mercapto and amino groups on 1,2,4-triazole rings are critical nucleophilic centers enabling cyclization and annulation reactions.
- Acid catalysis (e.g., acetic acid, p-toluenesulfonic acid) facilitates ring closure efficiently.
- Stereoselectivity can be influenced by the choice of electrophile and reaction conditions, with isomerization observed in some cases.
- The presence of cyclopropyl and phenyl substituents can affect reaction kinetics and product stability, necessitating optimization of reaction parameters.
- Advanced characterization techniques such as 2D-NMR and X-ray crystallography are essential for confirming the structure of complex fused triazolo thiols.
Q & A
Basic Question: What are the established synthetic routes for preparing 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of triazolo-triazole derivatives typically involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with appropriate electrophiles. For example:
- Step 1: Synthesize the precursor 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol via established methods using thiocarbazide and hydrazine derivatives .
- Step 2: Optimize cyclization conditions (e.g., solvent polarity, temperature, and catalyst) to form the triazolo-triazole core. Evidence suggests that potassium hydroxide in ethanol under reflux improves yield for analogous compounds .
- Step 3: Introduce the cyclopropyl and phenyl groups via nucleophilic substitution or cross-coupling reactions. Solvent selection (e.g., DMF or THF) and reaction time are critical for regioselectivity .
Advanced Question: How can computational methods be integrated to design and validate synthetic pathways for this compound?
Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) can predict feasible reaction mechanisms and transition states. For example:
- Use DFT to calculate the energy profile of cyclization steps, identifying favorable pathways .
- Validate predicted intermediates via experimental techniques like LC-MS or in situ IR spectroscopy. Discrepancies between computational and experimental data may require revisiting solvent effects or catalyst choices .
Basic Question: What spectroscopic and crystallographic techniques are recommended for structural elucidation?
Methodological Answer:
- 1H/13C-NMR: Assign protons and carbons in the triazole and cyclopropyl moieties. For example, the thiol proton typically appears as a singlet near δ 13.5 ppm in DMSO-d6 .
- X-ray crystallography: Resolve the crystal structure to confirm regiochemistry. Analogous compounds (e.g., 6-(4-fluorophenyl)-3-phenyl derivatives) show planar triazole rings with dihedral angles <10° between aromatic groups .
- Elemental analysis: Verify purity (e.g., %C, %N deviations <0.3% indicate high purity) .
Advanced Question: How can researchers resolve contradictions in biological activity data caused by structural variations?
Methodological Answer:
Contradictions often arise from substituent effects. A systematic approach includes:
- SAR studies: Compare bioactivity of derivatives with modified substituents (e.g., replacing cyclopropyl with ethyl or fluorophenyl groups). Evidence shows that electron-withdrawing groups enhance antibacterial activity in triazolo-thiadiazines .
- Statistical analysis: Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with activity trends .
- In silico docking: Model interactions with target proteins (e.g., bacterial enzymes) to explain discrepancies in experimental IC50 values .
Basic Question: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal stability: Perform thermogravimetric analysis (TGA). Analogous triazolo-thiadiazines decompose above 200°C, suggesting stability under standard reaction conditions .
- pH sensitivity: Test solubility and degradation in aqueous buffers. The thiol group may oxidize in acidic media; thus, storage under inert atmosphere (N2) in anhydrous DMSO is recommended .
Advanced Question: What methodologies are effective for analyzing regioselectivity challenges in electrophilic cyclization steps?
Methodological Answer:
- Isotopic labeling: Use 15N-labeled precursors to track nitrogen participation in cyclization .
- Kinetic studies: Monitor reaction progress via HPLC to identify intermediates. For example, 3-S-propargylthio-4H-1,2,4-triazoles form thiazolo-triazolium salts regioselectively under iodine catalysis .
- Solvent effects: Polar aprotic solvents (e.g., acetonitrile) favor cyclization via stabilization of transition states .
Basic Question: How can researchers validate the purity of intermediates during multi-step synthesis?
Methodological Answer:
- TLC/HPLC: Use silica gel TLC (ethyl acetate/hexane, 1:1) to monitor reaction progress. HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity .
- Melting point analysis: Compare observed melting points with literature values for analogous compounds (e.g., triazolo-thiadiazines melt between 180–220°C) .
Advanced Question: What strategies mitigate side reactions during functional group modifications (e.g., thiol oxidation or cyclopropane ring opening)?
Methodological Answer:
- Protecting groups: Use trityl groups to protect the thiol during alkylation steps, followed by deprotection with TFA .
- Low-temperature reactions: Perform cyclopropane ring functionalization at −78°C to prevent ring strain-induced side reactions .
- Radical inhibitors: Add BHT (butylated hydroxytoluene) to quench free radicals during halogenation .
Basic Question: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential release of H2S or volatile amines .
- Spill management: Neutralize thiol-containing spills with 10% sodium hypochlorite solution .
Advanced Question: How can quantum chemical calculations enhance understanding of this compound’s electronic properties?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps). For triazolo derivatives, HOMO localization on the triazole ring correlates with nucleophilic reactivity .
- NBO analysis: Examine hyperconjugation effects (e.g., charge transfer from sulfur lone pairs to aromatic π-systems) to explain spectroscopic shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
